Superior Potency at the Cannabinoid Receptor 1 (CB1) vs. Unsubstituted Indole Analog
In a direct head-to-head comparison of HOBt ester derivatives, the 2-methylindole-containing compound derived from Methyl 2-methyl-1H-indole-5-carboxylate demonstrated significantly greater potency as a CB1 receptor agonist compared to the analogous compound derived from unsubstituted indole-5-carboxylate. This finding quantifies the impact of the 2-methyl substituent on receptor activation [1].
| Evidence Dimension | CB1 receptor agonism potency (EC50) |
|---|---|
| Target Compound Data | 12.0 nM (for the HOBt ester derivative) |
| Comparator Or Baseline | 63.7 nM (for the unsubstituted indole-derived HOBt ester) |
| Quantified Difference | 5.3-fold higher potency (lower EC50) |
| Conditions | Fluorometric functional assay monitoring membrane potential in cells expressing human CB1 receptors. |
Why This Matters
For researchers investigating CB1-mediated pathways, this compound offers a critical 5.3x potency advantage, enabling studies at lower concentrations with potentially improved signal-to-noise ratios.
- [1] Ametovski, A., Cairns, E. A., et al. (2021). NNL-3: A Synthetic Intermediate or a New Class of Hydroxybenzotriazole Esters with Cannabinoid Receptor Activity? ACS Chemical Neuroscience, 12(21), 4020-4036. View Source
